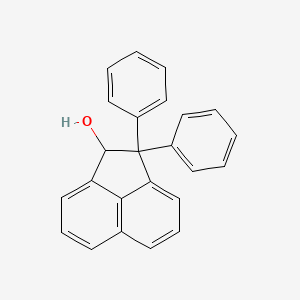
2,2-Di(phenyl)acenaphthen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Di(phenyl)acenaphthen-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an acenaphthene backbone, which is further substituted with two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Di(phenyl)acenaphthen-1-ol typically involves the reaction of acenaphthene with phenylmagnesium bromide (a Grignard reagent) in the presence of a suitable solvent like diethyl ether. The reaction proceeds through the formation of a Grignard intermediate, which is then hydrolyzed to yield the desired alcohol.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted acenaphthenes.
Aplicaciones Científicas De Investigación
2,2-Di(phenyl)acenaphthen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Di(phenyl)acenaphthen-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the phenyl groups can engage in π-π interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparación Con Compuestos Similares
Acenaphthene: A polycyclic aromatic hydrocarbon with a similar acenaphthene backbone but without the phenyl substitutions.
Phenol: A simpler aromatic alcohol with a single hydroxyl group attached to a benzene ring.
2-Phenyl-2-butanol: An alcohol with a phenyl group and a hydroxyl group attached to a butane backbone.
Uniqueness: 2,2-Di(phenyl)acenaphthen-1-ol is unique due to its combination of an acenaphthene backbone with two phenyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
78324-67-1 |
|---|---|
Fórmula molecular |
C24H18O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2,2-diphenyl-1H-acenaphthylen-1-ol |
InChI |
InChI=1S/C24H18O/c25-23-20-15-7-9-17-10-8-16-21(22(17)20)24(23,18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-16,23,25H |
Clave InChI |
UCQOZSPUSDJHFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(C3=CC=CC4=C3C2=CC=C4)O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


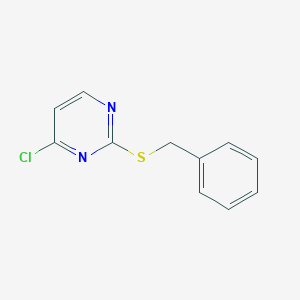
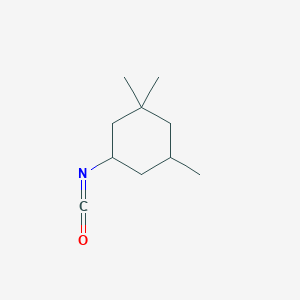
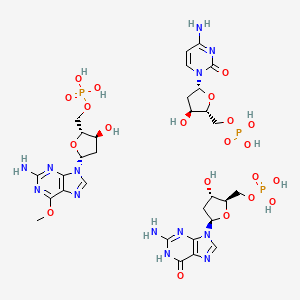
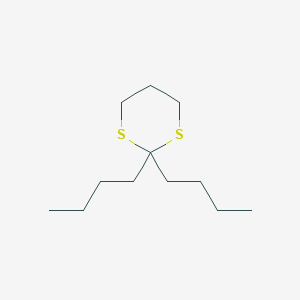
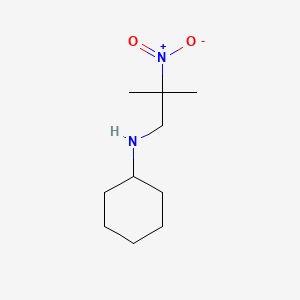
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclohexylamino)-N-methylacetamide](/img/structure/B14443274.png)

![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)
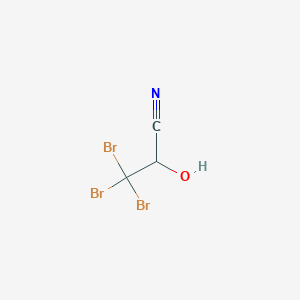

![N-(Benzo[a]phenazin-1-yl)benzamide](/img/structure/B14443301.png)
![Benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]-](/img/structure/B14443311.png)
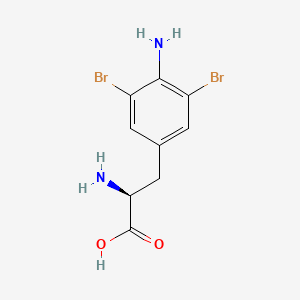
![2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14443325.png)
